- Enantioselective Allylic Etherification: Selective Coupling of Two Unactivated Alcohols, Angewandte Chemie, 2011, 50(24), 5568-5571

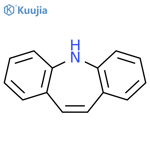

Cas no 942939-38-0 ((S)-(+)-N-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a′]dinaphthalen-4-yl)-dibenzo[b,f]azepine)

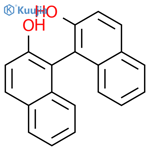

![(S)-(+)-N-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a′]dinaphthalen-4-yl)-dibenzo[b,f]azepine structure](https://pt.kuujia.com/scimg/cas/942939-38-0x500.png)

942939-38-0 structure

Nome do Produto:(S)-(+)-N-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a′]dinaphthalen-4-yl)-dibenzo[b,f]azepine

N.o CAS:942939-38-0

MF:C34H22NO2P

MW:507.51774930954

MDL:MFCD22666424

CID:2602913

PubChem ID:46844662

(S)-(+)-N-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a′]dinaphthalen-4-yl)-dibenzo[b,f]azepine Propriedades químicas e físicas

Nomes e Identificadores

-

- 5-(11bS)-Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin-4-yl-5H-dibenz[b,f]azepine

- 5-(11bS)-Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin-4-yl-5H-dibenz[b,f]azepine (ACI)

- SCHEMBL12936982

- 5-(11bR)-Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl-5H-dibenz[b,f]azepine

- 5-(11bR)-5H-Dibenz[b,f]azepine-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl

- AKOS030529660

- (S)-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl)-5H-dibenz[b,f]azepine

- 2-{12,14-DIOXA-13-PHOSPHAPENTACYCLO[13.8.0.0(2),(1)(1).0(3),?.0(1)?,(2)(3)]TRICOSA-1(15),2(11),3,5,7,9,16,18,20,22-DECAEN-13-YL}-2-AZATRICYCLO[9.4.0.0(3),?]PENTADECA-1(11),3,5,7,9,12,14-HEPTAENE

- 2-{12,14-dioxa-13-phosphapentacyclo[13.8.0.0(2),(1)(1).0(3),?.0(1)?,(2)(3)]tricosa-1(15),2(11),3(8),4,6,9,16,18(23),19,21-decaen-13-yl}-2-azatricyclo[9.4.0.0(3),?]pentadeca-1(11),3,5,7,9,12,14-heptaene

- (S)-(+)-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl)-5H-dibenz[b,f]azepine

- (R)-(-)-N-(3,5-DIOXA-4-PHOSPHACYCLOHEPTA[2,1-A:3,4-A']DINAPHTHALEN-4-YL)-DIBENZO[B,F]AZEPINE

- 11-(12,14-Dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)benzo[b][1]benzazepine

- CS-0035144

- SY078471

- CS-0081453

- D72077

- 2-{12,14-dioxa-13-phosphapentacyclo[13.8.0.0?,??.0?,?.0??,??]tricosa-1(15),2(11),3(8),4,6,9,16,18(23),19,21-decaen-13-yl}-2-azatricyclo[9.4.0.0?,?]pentadeca-1(11),3,5,7,9,12,14-heptaene

- MFCD31807635

- (S)-(+)-N-(3,5-Dioxa-4-phosphacyclohepta[2,1-a:3,4-a']dinaphthalen-4-yl)-dibenzo[b,f]azepine

- MFCD22666424

- (S)-(+)-N-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl)-dibenzo[b,f]azepine, >=95% (elemental analysis)

- (R)-(+)-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl)-5H-dibenz[b,f]azepine

- 3,4-a']dinaphthalen-4-yl)-5H-dibenz[b,f]azepine

- 5-((11bS)-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)-5H-dibenzo[b,f]azepine

- 5-(11bS)-Dinaphtho[2,1-d:1 inverted exclamation mark ,2 inverted exclamation mark -f][1,3,2]dioxaphosphepin-4-yl-5H-dibenz[b,f]azepine

- AS-74484

- 1265884-98-7

- D72585

- 942939-38-0

- (S)-(+)-N-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a′]dinaphthalen-4-yl)-dibenzo[b,f]azepine

-

- MDL: MFCD22666424

- Inchi: 1S/C34H22NO2P/c1-5-13-27-23(9-1)19-21-31-33(27)34-28-14-6-2-10-24(28)20-22-32(34)37-38(36-31)35-29-15-7-3-11-25(29)17-18-26-12-4-8-16-30(26)35/h1-22H

- Chave InChI: KOVOHCVLXRKTGN-UHFFFAOYSA-N

- SMILES: O1P(N2C3C(=CC=CC=3)C=CC3C2=CC=CC=3)OC2C=CC3C(C=2C2C1=CC=C1C=2C=CC=C1)=CC=CC=3

Propriedades Computadas

- Massa Exacta: 507.13881594g/mol

- Massa monoisotópica: 507.13881594g/mol

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 0

- Contagem de aceitadores de ligações de hidrogénio: 3

- Contagem de Átomos Pesados: 38

- Contagem de Ligações Rotativas: 1

- Complexidade: 797

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Superfície polar topológica: 29.5Ų

- XLogP3: 9.9

Propriedades Experimentais

- Sensibilidade: air sensitive, moisture sensitive

(S)-(+)-N-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a′]dinaphthalen-4-yl)-dibenzo[b,f]azepine Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A857931-100mg |

(S)-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl)-5H-dibenz[b,f]azepine |

942939-38-0 | 98% 99%ee | 100mg |

$20.0 | 2025-02-20 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S64660-250mg |

(S)-(+)-(3,5-Dioxa-4-phosphacyclohepta[2,1-a |

942939-38-0 | 97% | 250mg |

¥1758.0 | 2024-07-19 | |

| Ambeed | A857931-250mg |

(S)-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl)-5H-dibenz[b,f]azepine |

942939-38-0 | 98% 99%ee | 250mg |

$48.0 | 2025-02-20 | |

| Ambeed | A857931-5g |

(S)-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl)-5H-dibenz[b,f]azepine |

942939-38-0 | 98% 99%ee | 5g |

$595.0 | 2025-02-20 | |

| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | 601157-500mg |

(S)-(+)-N-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a′]dinaphthalen-4-yl)-dibenzo[b,f]azepine |

942939-38-0 | 97% | 500mg |

¥2680.0 | 2024-07-19 | |

| 1PlusChem | 1P00IIHW-100mg |

(S)-(+)-N-(3,5-Dioxa-4-phosphacyclohepta[2,1-a:3,4-a']dinaphthalen-4-yl)-dibenzo[b,f]azepine |

942939-38-0 | >98% | 100mg |

$65.00 | 2024-04-19 | |

| eNovation Chemicals LLC | D760893-5g |

(S)-(+)-N-(3,5-Dioxa-4-phosphacyclohepta[2,1-a:3,4-a']dinaphthalen-4-yl)-dibenzo[b,f]azepine |

942939-38-0 | 97% | 5g |

$330 | 2024-06-06 | |

| Aaron | AR00IIQ8-50mg |

(S)-(+)-N-(3,5-DIOXA-4-PHOSPHACYCLOHEPTA[2,1-A:3,4-A']DINAPHTHALEN-4-YL)-DIBENZO[B,F]AZEPINE |

942939-38-0 | 97% | 50mg |

$8.00 | 2025-02-10 | |

| Aaron | AR00IIQ8-5g |

(S)-(+)-N-(3,5-DIOXA-4-PHOSPHACYCLOHEPTA[2,1-A:3,4-A']DINAPHTHALEN-4-YL)-DIBENZO[B,F]AZEPINE |

942939-38-0 | 97% | 5g |

$283.00 | 2025-02-10 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTL378-100mg |

2-{12,14-dioxa-13-phosphapentacyclo[13.8.0.0²,¹¹.0³,⁸.0¹⁸,²³]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl}-2-azatricyclo[9.4.0.0³,⁸]pentadeca-1(15),3,5,7,9,11,13-heptaene |

942939-38-0 | 95% | 100mg |

¥122.0 | 2024-04-15 |

(S)-(+)-N-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a′]dinaphthalen-4-yl)-dibenzo[b,f]azepine Método de produção

Synthetic Routes 1

Condições de reacção

1.1 Reagents: Phosphorus trichloride Catalysts: Dimethylformamide ; 30 min, 50 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 23 °C

1.3 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 1 h, -78 °C; -78 °C; -78 °C → 23 °C; 8 h, 23 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 23 °C

1.3 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 1 h, -78 °C; -78 °C; -78 °C → 23 °C; 8 h, 23 °C

Referência

Synthetic Routes 2

Condições de reacção

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 25 min, -78 °C; 1 h, -78 °C

1.2 Solvents: Tetrahydrofuran ; 40 min, -78 °C; overnight, -78 °C → rt

1.2 Solvents: Tetrahydrofuran ; 40 min, -78 °C; overnight, -78 °C → rt

Referência

- Regio- and enantioselective rhodium-catalyzed addition of 1,3-diketones to allenes: Construction of asymmetric tertiary and quaternary all carbon centers, Angewandte Chemie, 2017, 56(7), 1903-1907

Synthetic Routes 3

Condições de reacção

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 30 min, 283 K; overnight, rt

Referência

- Chiral Dibenzazepine-Based P-Alkene Ligands and Their Rhodium Complexes: Catalytic Asymmetric 1,4 Additions to Enones, Organometallics, 2008, 27(24), 6605-6613

Synthetic Routes 4

Condições de reacção

1.1 Reagents: Phosphorus trichloride Catalysts: N-Methyl-2-pyrrolidone ; 30 min, 50 °C

1.2 Solvents: Tetrahydrofuran , Hexane ; -78 °C; 1 h, -78 °C

1.3 -78 °C; -78 °C → 23 °C; overnight, 23 °C

1.2 Solvents: Tetrahydrofuran , Hexane ; -78 °C; 1 h, -78 °C

1.3 -78 °C; -78 °C → 23 °C; overnight, 23 °C

Referência

- Direct, Enantioselective Iridium-Catalyzed Allylic Amination of Racemic Allylic Alcohols, Angewandte Chemie, 2012, 51(14), 3470-3473

Synthetic Routes 5

Condições de reacção

1.1 Reagents: Triethylamine , Phosphorus trichloride Solvents: Dichloromethane ; rt → 0 °C; 3 h, 0 °C; rt; 16 h, rt

Referência

- Computationally Guided Catalyst Design in the Type I Dynamic Kinetic Asymmetric Pauson-Khand Reaction of Allenyl Acetates, Journal of the American Chemical Society, 2017, 139(42), 15022-15032

Synthetic Routes 6

Condições de reacção

1.1 Reagents: Triethylamine , Phosphorus trichloride Solvents: Tetrahydrofuran ; 0 °C; 10 min, 0 °C

1.2 Solvents: Tetrahydrofuran ; 20 min, 0 °C; 10 min, 0 °C; 1 h, 0 °C → rt

1.3 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 25 min, -78 °C; 1 h, -78 °C

1.4 Solvents: Tetrahydrofuran ; 45 min, -78 °C; overnight, -78 °C → rt

1.2 Solvents: Tetrahydrofuran ; 20 min, 0 °C; 10 min, 0 °C; 1 h, 0 °C → rt

1.3 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 25 min, -78 °C; 1 h, -78 °C

1.4 Solvents: Tetrahydrofuran ; 45 min, -78 °C; overnight, -78 °C → rt

Referência

- Enantioselective Allylation of Alkenyl Boronates Promotes a 1,2-Metalate Rearrangement with 1,3-Diastereocontrol, Journal of the American Chemical Society, 2021, 143(13), 4921-4927

Synthetic Routes 7

Condições de reacção

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 1 h; cooled; 243 - 253 K; 80 min; 17 h

Referência

- Optimized Syntheses of Optically Pure P-Alkene Ligands: Crystal Structures of a Pair of P-Stereogenic Diastereomers, Synthesis, 2016, 48(8), 1117-1121

Synthetic Routes 8

Condições de reacção

1.1 Reagents: Phosphorus trichloride Catalysts: Dimethylformamide ; 1 h, rt → 50 °C; 80 °C; 80 °C → -78 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.3 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 2 h, -78 °C

1.4 Solvents: Tetrahydrofuran ; -78 °C; -78 °C → 15 °C; 18 h, 15 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.3 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 2 h, -78 °C

1.4 Solvents: Tetrahydrofuran ; -78 °C; -78 °C → 15 °C; 18 h, 15 °C

Referência

- Catalytic asymmetric C-C cross-couplings enabled by photoexcitation, Nature Chemistry, 2021, 13(6), 575-580

Synthetic Routes 9

Condições de reacção

1.1 Reagents: Phosphorus trichloride Catalysts: Dimethylformamide ; 30 min, 50 °C; 50 °C → 23 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.3 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 1 h, -78 °C

1.4 Solvents: Tetrahydrofuran ; -78 °C; -78 °C → 23 °C; 8 h, 23 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.3 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 1 h, -78 °C

1.4 Solvents: Tetrahydrofuran ; -78 °C; -78 °C → 23 °C; 8 h, 23 °C

Referência

- Enantioselective allylic thioetherification: The effect of phosphoric acid diester on iridium-catalyzed enantioconvergent transformations, Angewandte Chemie, 2012, 51(34),

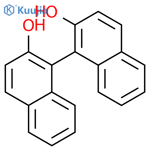

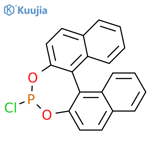

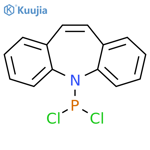

(S)-(+)-N-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a′]dinaphthalen-4-yl)-dibenzo[b,f]azepine Raw materials

- (r)-(-)-1,1'-binaphthyl-2,2'-dioxychlorophosphine

- P-5H-Dibenz[b,f]azepin-5-ylphosphonous dichloride

- Iminostilbene

- (1S)-[1,1'-Binaphthalene]-2,2'-diol

- (1R)-[1,1'-Binaphthalene]-2,2'-diol

(S)-(+)-N-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a′]dinaphthalen-4-yl)-dibenzo[b,f]azepine Preparation Products

(S)-(+)-N-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a′]dinaphthalen-4-yl)-dibenzo[b,f]azepine Literatura Relacionada

-

1. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149

-

2. Book reviews

-

Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655

-

Aryya Ghosh,Anagha Karne,Sourav Pal,Nayana Vaval Phys. Chem. Chem. Phys., 2013,15, 17915-17921

942939-38-0 ((S)-(+)-N-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a′]dinaphthalen-4-yl)-dibenzo[b,f]azepine) Produtos relacionados

- 1006458-60-1(5-methyl-4-(3-methylpyrazol-1-yl)-1,3-thiazol-2-amine)

- 1000018-31-4(3-[2-Chloro-4-(methylsulphonyl)phenoxy]benzoic acid)

- 1806804-75-0(2,5-Diamino-4-(difluoromethyl)-3-hydroxypyridine)

- 1251702-68-7(3-{[7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzonitrile)

- 2137575-23-4(6',7'-difluoro-1',2'-dihydrospirocyclopropane-1,3'-indole-3-amine)

- 105591-48-8(2-(2-bromopropyl)-4-chloro-1-methoxybenzene)

- 52189-22-7(O-Cyclopentylhydroxylamine hydrochloride)

- 941950-32-9(N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)naphthalene-1-carboxamide)

- 852145-66-5(2-{5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-ylsulfanyl}acetamide)

- 1396712-49-4(1-6-(1H-imidazol-1-yl)pyrimidin-4-yl-N-(pyridin-3-yl)piperidine-4-carboxamide)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:942939-38-0)(S)-(+)-N-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a′]dinaphthalen-4-yl)-dibenzo[b,f]azepine

Pureza:99%/99%

Quantidade:1g/5g

Preço ($):172.0/536.0